molecular formula C19H17N3O4 B2528881 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 921990-23-0

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No. B2528881
CAS RN: 921990-23-0
M. Wt: 351.362
InChI Key: DGTGXWFNXNALJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting from basic precursors such as benzoic acid or 4-chlorophenoxyacetic acid. For instance, the synthesis of 2-methylbenzoxazoles from N-phenylacetamides is catalyzed by palladium acetate, with potassium persulfate and trifluoromethanesulfonic acid (TfOH) playing crucial roles in the cyclization reaction . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and a ring closure reaction followed by substitution at the thiol position with electrophiles . These methods highlight the importance of catalysts and specific reagents in the formation of the oxadiazole ring and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups to yield compounds with different properties. Spectral analysis such as IR, 1H-NMR, and EI-MS are typically used to confirm the structure of these compounds . The presence of substituents on the oxadiazole ring can significantly influence the molecular interactions and stability of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are complex and require precise conditions. For example, the cyclization reaction to form the oxadiazole ring is a key step that can be influenced by the presence of specific reagents such as TfOH . The final substitution reactions to introduce various N-substituted groups are also critical and can be achieved using different electrophiles in the presence of a base such as sodium hydride or lithium hydride .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported, the properties of similar 1,3,4-oxadiazole derivatives can be inferred. These compounds generally exhibit moderate to excellent yields in their synthesis and have been found to possess antimicrobial properties . The introduction of different substituents can lead to variations in toxicity and bioactivity, with some compounds showing less cytotoxicity and others being highly active against microbial species . The physical properties such as solubility and melting point would depend on the specific substituents and their interactions with the oxadiazole core.

Scientific Research Applications

Computational and Pharmacological Potential of 1,3,4-Oxadiazole Derivatives Research has explored the computational and pharmacological potential of various 1,3,4-oxadiazole derivatives, including compounds similar in structure to N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. These studies involve docking against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This research aims to assess these compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials, providing insight into their potential therapeutic applications (Faheem, 2018).

Chemoselective Insertion Studies Another study focused on the chemoselective formation of N-(dimethoxy)methyl derivatives via the insertion of dimethoxycarbene into the N-H bonds of thiolactams, a process relevant to understanding and developing novel synthetic routes for compounds with complex structures like this compound (Mlostoń, Kania, & Heimgartner, 2009).

CRMP 1 Inhibitors for Lung Cancer Research into the design and synthesis of 1,3,4-oxadiazole derivatives, including those with structural similarities to this compound, has been conducted with a focus on their function as collapsin response mediator protein 1 (CRMP 1) inhibitors, potentially offering new avenues for lung cancer treatment (Panchal, Rajput, & Patel, 2020).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(11-13-4-2-1-3-5-13)20-19-22-21-18(26-19)12-14-6-7-15-16(10-14)25-9-8-24-15/h1-7,10H,8-9,11-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTGXWFNXNALJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.